molecular formula C16H19NO B2920036 N-benzyl-2-(3-methoxyphenyl)ethanamine CAS No. 55841-50-4

N-benzyl-2-(3-methoxyphenyl)ethanamine

Cat. No.: B2920036
CAS No.: 55841-50-4
M. Wt: 241.334
InChI Key: AWTRPQPHJUWYRC-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C16H19NO2. This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, with a methoxyphenyl substituent. It is a member of the phenethylamine class of compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-methoxyphenyl)ethanamine typically involves the reaction of benzyl chloride with 2-(3-methoxyphenyl)ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(3-methoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly the serotonin and dopamine receptors, modulating their activity. This interaction leads to various physiological effects, including changes in mood, perception, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(3-methoxyphenyl)ethanamine is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-2-(3-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-18-16-9-5-8-14(12-16)10-11-17-13-15-6-3-2-4-7-15/h2-9,12,17H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTRPQPHJUWYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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